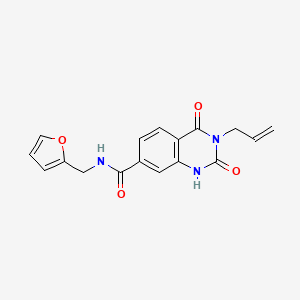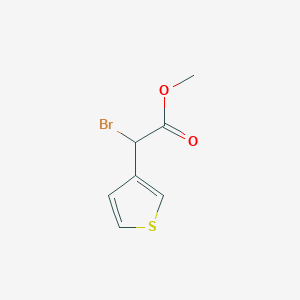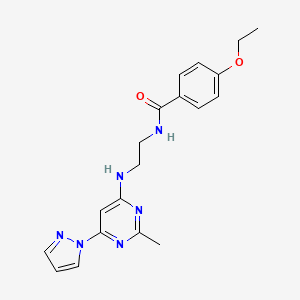
4-ethoxy-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you’re interested in is a complex organic molecule that likely contains a pyrazole ring and a pyrimidine ring, both of which are common structures in many biologically active compounds . Pyrazoles are heterocyclic compounds with a five-membered ring containing three carbon atoms and two nitrogen atoms . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, and have a six-membered ring with two nitrogen atoms and four carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound, as inferred from its name, likely involves a pyrazole ring attached to a pyrimidine ring via an ethoxy linker and an amine group. The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole and pyrimidine rings, as well as the ethoxy and amine groups. These functional groups can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ethoxy and amine groups could enhance its solubility in polar solvents .科学的研究の応用
Heterocyclic Chemistry and Synthetic Pathways
- Facile Synthesis of Pyrazolo[3,4-d]pyrimidin-4(5H)-ones : Studies highlight methods for preparing pyrazolo[3,4-d]pyrimidine derivatives, indicating their significance in heterocyclic chemistry. The preparation process involves reactions of amino-pyrazole carboxamides with various reagents, showcasing their versatility in synthesizing heterocyclic compounds with potential biological activities (Miyashita et al., 1990).
Biological Activities and Applications
Antimicrobial Agents : Novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as potential antimicrobial agents, demonstrating the relevance of such compounds in developing new therapeutic agents against bacterial and fungal infections (Holla et al., 2006).
Anticancer and Anti-5-lipoxygenase Agents : A series of pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, highlighting the potential of pyrazolo[3,4-d]pyrimidine scaffolds in designing new drugs for cancer and inflammatory diseases treatment (Rahmouni et al., 2016).
Antiviral Applications
- Anti-Influenza Virus Activity : Benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable activity against the avian influenza virus, suggesting the potential of such compounds in antiviral drug development (Hebishy et al., 2020).
Molecular Mechanisms and Drug Design
- Inhibition of Human Dihydroorotate Dehydrogenase (DHODH) : Research into 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives has identified compounds with potent antiviral properties through the inhibition of DHODH, an enzyme involved in the de novo pyrimidine biosynthesis pathway. This mechanism is crucial for understanding the mode of action of potential antiviral drugs (Munier-Lehmann et al., 2015).
作用機序
将来の方向性
特性
IUPAC Name |
4-ethoxy-N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-3-27-16-7-5-15(6-8-16)19(26)21-11-10-20-17-13-18(24-14(2)23-17)25-12-4-9-22-25/h4-9,12-13H,3,10-11H2,1-2H3,(H,21,26)(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIRQSHHDYYPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCNC2=CC(=NC(=N2)C)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
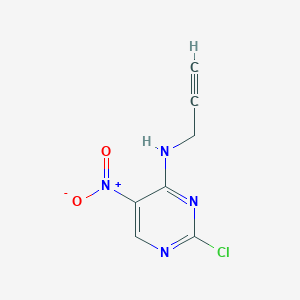
![4-Azatricyclo[5.2.2.02,6]undecan-8-one;hydrochloride](/img/structure/B2817499.png)

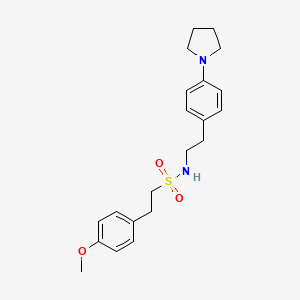



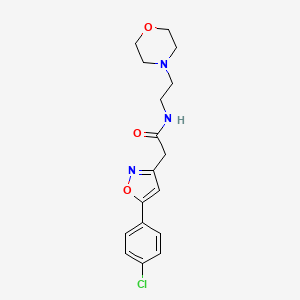
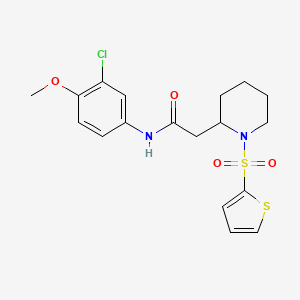
![N-(2-ethoxyphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2817510.png)


